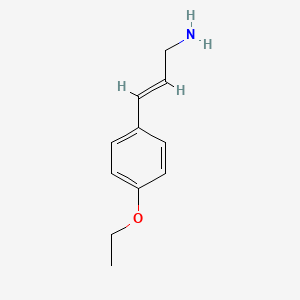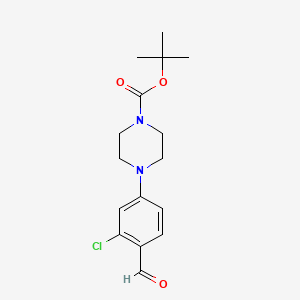
3-(4-Ethoxyphenyl)prop-2-en-1-amine
概要
説明
3-(4-Ethoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenylpropylamines It features a phenyl ring substituted with an ethoxy group at the para position and an amine group attached to a prop-2-en-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3-(4-ethoxyphenyl)propylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Acyl chlorides, isocyanates
Major Products
Oxidation: 4-Ethoxybenzaldehyde, 4-ethoxybenzoic acid
Reduction: 3-(4-Ethoxyphenyl)propylamine
Substitution: Amides, ureas
科学的研究の応用
3-(4-Ethoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-Hydroxyphenyl)prop-2-en-1-amine: Contains a hydroxy group at the para position.
3-(4-Methylphenyl)prop-2-en-1-amine: Features a methyl group at the para position.
Uniqueness
3-(4-Ethoxyphenyl)prop-2-en-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. This structural feature can also impact its interaction with molecular targets, potentially leading to distinct pharmacological profiles compared to its analogs.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCYSGZCRCQHAN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)

![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)
![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)









